molecular formula C8H12F2O2 B2948495 Cyclohexanecarboxylic acid, 4-(difluoromethyl)- CAS No. 1378852-94-8

Cyclohexanecarboxylic acid, 4-(difluoromethyl)-

Cat. No. B2948495
CAS RN: 1378852-94-8
M. Wt: 178.179
InChI Key: YYQCHCJHDZCDSW-UHFFFAOYSA-N
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Description

“Cyclohexanecarboxylic acid, 4-(difluoromethyl)-” is an organic compound with the CAS Number: 1378852-94-8 . It has a molecular weight of 178.18 . It is in the form of oil .


Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .


Molecular Structure Analysis

The molecular formula of “Cyclohexanecarboxylic acid, 4-(difluoromethyl)-” is C8H12F2O2 . The InChI Code is 1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid. It can also be oxidized to cyclohexene . Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .


Physical And Chemical Properties Analysis

“Cyclohexanecarboxylic acid, 4-(difluoromethyl)-” is a solid with a melting point of 71-75 °C (lit.) .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 + H312 + H332 - H315 - H319 . Precautionary measures include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

4-(difluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQCHCJHDZCDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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